molecular formula C22H18ClFN8O3 B11520019 6-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

6-[(2Z)-2-{[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylidene}hydrazinyl]-N'-(4-fluorophenyl)-N,N-dimethyl-1,3,5-triazine-2,4-diamine

Cat. No.: B11520019
M. Wt: 496.9 g/mol
InChI Key: VEYOZFOFQHOCLG-ROTLSHHCSA-N
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Description

6-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that features a combination of various functional groups, including a furan ring, a triazine ring, and multiple substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. The process may start with the preparation of the furan ring, followed by the introduction of the chloro and nitro groups. The triazine ring is then synthesized and functionalized with the fluorophenyl and dimethylamino groups. The final step involves the formation of the hydrazone linkage under specific reaction conditions, such as the use of a suitable solvent and catalyst.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The furan ring can be hydrogenated to a tetrahydrofuran ring.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles like amines for substitution reactions. The conditions typically involve controlled temperature, pressure, and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amino derivative, while substitution of the chloro group could yield various substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound might be investigated for its potential as a drug candidate. Its multiple functional groups could interact with various biological targets, leading to potential therapeutic effects.

Medicine

In medicinal chemistry, this compound could be explored for its potential as an anti-cancer, anti-inflammatory, or antimicrobial agent. Its ability to interact with specific molecular targets could make it a valuable lead compound in drug discovery.

Industry

In industrial applications, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other triazine derivatives, furan derivatives, and hydrazones. Examples include:

  • 6-[(2Z)-2-{[5-(2-BROMO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE
  • 6-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)THIOPHEN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE

Uniqueness

The uniqueness of 6-[(2Z)-2-{[5-(2-CHLORO-4-NITROPHENYL)FURAN-2-YL]METHYLIDENE}HYDRAZIN-1-YL]-N4-(4-FLUOROPHENYL)-N2,N2-DIMETHYL-1,3,5-TRIAZINE-2,4-DIAMINE lies in its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C22H18ClFN8O3

Molecular Weight

496.9 g/mol

IUPAC Name

4-N-[(Z)-[5-(2-chloro-4-nitrophenyl)furan-2-yl]methylideneamino]-6-N-(4-fluorophenyl)-2-N,2-N-dimethyl-1,3,5-triazine-2,4,6-triamine

InChI

InChI=1S/C22H18ClFN8O3/c1-31(2)22-28-20(26-14-5-3-13(24)4-6-14)27-21(29-22)30-25-12-16-8-10-19(35-16)17-9-7-15(32(33)34)11-18(17)23/h3-12H,1-2H3,(H2,26,27,28,29,30)/b25-12-

InChI Key

VEYOZFOFQHOCLG-ROTLSHHCSA-N

Isomeric SMILES

CN(C)C1=NC(=NC(=N1)N/N=C\C2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NN=CC2=CC=C(O2)C3=C(C=C(C=C3)[N+](=O)[O-])Cl)NC4=CC=C(C=C4)F

Origin of Product

United States

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